An In-depth Technical Guide to 10,12-Hexadecadienal: Chemical Properties, Structure, and Biological Role
An In-depth Technical Guide to 10,12-Hexadecadienal: Chemical Properties, Structure, and Biological Role
For Researchers, Scientists, and Drug Development Professionals
Abstract
10,12-Hexadecadienal is a polyunsaturated fatty aldehyde that serves as a crucial semiochemical in the insect world, primarily functioning as a sex pheromone. Its biological activity is highly dependent on the stereochemistry of its two double bonds, leading to various isomers with distinct roles in chemical communication. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, purification, and spectroscopic analysis of 10,12-Hexadecadienal. Furthermore, it delves into the intricate signaling pathway initiated upon its reception by insect olfactory systems, offering insights for researchers in chemical ecology, pest management, and drug development.
Chemical Properties and Structure
10,12-Hexadecadienal is a 16-carbon aldehyde with two double bonds at positions 10 and 12. The geometry of these double bonds gives rise to four possible stereoisomers: (10E,12E), (10E,12Z), (10Z,12E), and (10Z,12Z). The specific isomer or a precise ratio of isomers often determines its biological function as a pheromone for a particular insect species. For instance, (10E, 12Z)-hexadecadienal, also known as bombykal, is a component of the sex pheromone of the silkworm moth, Bombyx mori.[1][2] (E,E)-10,12-Hexadecadienal is a female pheromone isolated from the spiny bollworm, Earias insulana.[3]
Tabulated Chemical Properties
The following table summarizes the key chemical and physical properties of 10,12-Hexadecadienal and its common isomers. It is important to note that many of these values are computed due to the limited availability of experimentally determined data for each specific isomer.
| Property | (10E,12E)-10,12-Hexadecadienal | (10E,12Z)-10,12-Hexadecadienal (Bombykal) | (10Z,12Z)-10,12-Hexadecadienal | General/Unspecified Isomer |
| Molecular Formula | C₁₆H₂₈O[4][5][6] | C₁₆H₂₈O[3][7] | C₁₆H₂₈O[1] | C₁₆H₂₈O[2] |
| Molecular Weight | 236.39 g/mol [2][4][6] | 236.39 g/mol [3][8] | 236.39 g/mol [1] | 236.39 g/mol [2] |
| Boiling Point | 339.9 °C at 760 mmHg (Predicted)[5] | 622.46 K (Predicted)[9] | - | - |
| Density | 0.852 g/cm³ (Predicted)[5] | - | - | - |
| Refractive Index | 1.463 (Predicted)[5] | - | - | - |
| Flash Point | 167.9 °C (Predicted)[5] | - | - | - |
| LogP (Octanol/Water) | 5.219 (Crippen Calculated)[9] | 5.7 (Computed)[2][8] | - | 5.7 (Computed)[2] |
| Water Solubility | -5.51 (Log10 of Water solubility in mol/l, Crippen Calculated)[9] | - | - | - |
| CAS Number | 69977-24-8[2][5] | 63024-98-6[3][8] | - | 5283378 (Generic)[2] |
| IUPAC Name | (10E,12E)-hexadeca-10,12-dienal[2] | (10E,12Z)-hexadeca-10,12-dienal[3][8] | (10Z,12Z)-hexadeca-10,12-dienal[1] | 10,12-Hexadecadienal[2] |
Experimental Protocols
The synthesis and analysis of specific 10,12-Hexadecadienal isomers require precise and controlled experimental procedures to ensure stereochemical purity and accurate characterization.
Stereoselective Synthesis: Wittig Reaction
The Wittig reaction is a widely employed method for the stereoselective synthesis of alkenes and is particularly useful for preparing specific isomers of 10,12-Hexadecadienal. The following is a generalized protocol for the synthesis of a (10E,12Z)-isomer, which can be adapted for other isomers by selecting the appropriate starting materials and reaction conditions.
Objective: To synthesize (10E,12Z)-10,12-Hexadecadienal via a Wittig reaction.
Materials:
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(2E,4Z)-deca-2,4-dien-1-al
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(6-hydroxyhexyl)triphenylphosphonium bromide
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Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethyl sulfoxide (DMSO))
-
Dess-Martin periodinane or other mild oxidizing agent
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Dichloromethane (DCM)
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Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
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Ylide Generation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (6-hydroxyhexyl)triphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base (e.g., n-butyllithium) dropwise with stirring. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete ylide formation.
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Slowly add a solution of (2E,4Z)-deca-2,4-dien-1-al in anhydrous THF to the ylide solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Extraction:
-
Quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Oxidation to Aldehyde:
-
Dissolve the crude alcohol product in anhydrous DCM.
-
Add Dess-Martin periodinane portion-wise at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring by TLC until the starting alcohol is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude aldehyde by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield the pure (10E,12Z)-10,12-Hexadecadienal.
-
References
- 1. Frontiers | Molecular and neural mechanisms of sex pheromone reception and processing in the silkmoth Bombyx mori [frontiersin.org]
- 2. Molecular and neural mechanisms of sex pheromone reception and processing in the silkmoth Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (10E,12Z)-10,12-Hexadecadienal | C16H28O | CID 10922550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Pheromone Transduction in Moths [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. benchchem.com [benchchem.com]
- 8. Stereoselective synthesis of (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid, (8Z,12E,14Z)-eicosa-8,12,14-trienoic acid, and their [1-14C]-radiolabeled analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]

